molecular formula C22H18N4O2S B14942949 5-(2-nitrophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

5-(2-nitrophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B14942949
M. Wt: 402.5 g/mol
InChI Key: DJTZIAJMJBLZNZ-UHFFFAOYSA-N
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Description

5-(2-nitrophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrophenyl group, a diphenyl group, and a carbothioamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-nitrophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring. The nitrophenyl and diphenyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography for purification. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-nitrophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

5-(2-nitrophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(2-nitrophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with biological receptors or enzymes. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-nitrophenyl)-2-furoic acid
  • 2-cyano-N-(2-nitrophenyl)acetamide
  • 1-(4,5-dimethoxy-2-nitrophenyl)ethanol

Uniqueness

5-(2-nitrophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its combination of a nitrophenyl group, a diphenyl group, and a carbothioamide group attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

3-(2-nitrophenyl)-N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C22H18N4O2S/c27-26(28)20-14-8-7-13-18(20)21-15-19(16-9-3-1-4-10-16)24-25(21)22(29)23-17-11-5-2-6-12-17/h1-14,21H,15H2,(H,23,29)

InChI Key

DJTZIAJMJBLZNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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